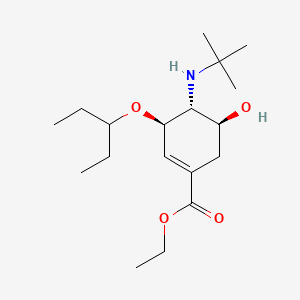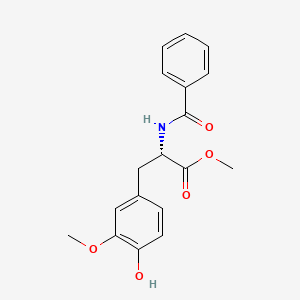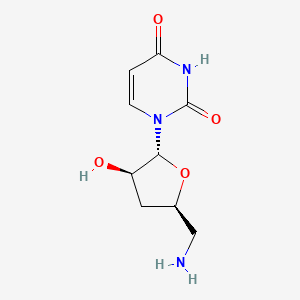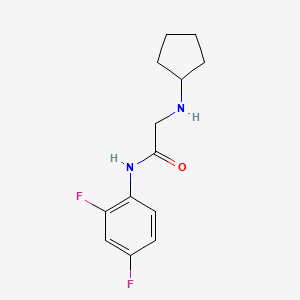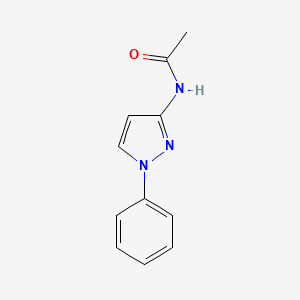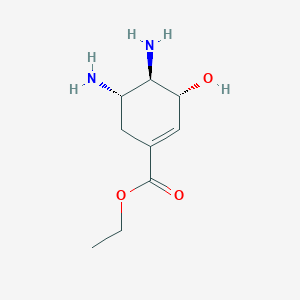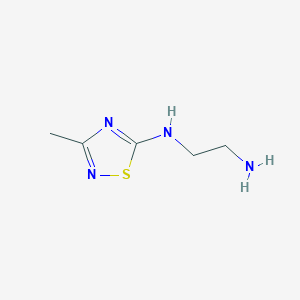
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C5H10N4S It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 3-methyl-1,2,4-thiadiazole-5-carbohydrazide
- 1,3,4-thiadiazole derivatives with various substituents
Uniqueness
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the thiadiazole ring with ethylenediamine makes it versatile for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C5H10N4S |
|---|---|
Molecular Weight |
158.23 g/mol |
IUPAC Name |
N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C5H10N4S/c1-4-8-5(10-9-4)7-3-2-6/h2-3,6H2,1H3,(H,7,8,9) |
InChI Key |
YQILVHOEZPLKFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
